2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1247106-76-8
VCID: VC5046855
InChI: InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
SMILES: C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O
Molecular Formula: C9H7N3O3
Molecular Weight: 205.173

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid

CAS No.: 1247106-76-8

Cat. No.: VC5046855

Molecular Formula: C9H7N3O3

Molecular Weight: 205.173

* For research use only. Not for human or veterinary use.

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid - 1247106-76-8

Specification

CAS No. 1247106-76-8
Molecular Formula C9H7N3O3
Molecular Weight 205.173
IUPAC Name 2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid
Standard InChI InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
Standard InChI Key LYKVXQYFBOHUKK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture and Crystallographic Insights

The compound’s structure features a benzoic acid group linked to a 1,2,4-triazole ring via a carbon-carbon bond. The hydroxyl group at the 3-position of the triazole ring introduces hydrogen-bonding capabilities, which influence both its physicochemical properties and biological interactions . X-ray crystallography of related triazole-benzoic acid hybrids reveals a near-planar arrangement between the benzene and triazole rings, with dihedral angles typically below 1010^\circ . For example, in 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, the triazole ring exhibits a minimal twist of 6.326.32^\circ relative to the benzene ring, while the carboxylic acid group remains coplanar . Such structural rigidity enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for its bioactivity .

Synthesis and Chemical Reactivity

Conventional Synthetic Routes

The synthesis of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid typically involves cyclocondensation reactions. A representative pathway includes:

  • Formation of Benzoic Acid Hydrazide: Reacting methyl benzoate with hydrazine hydrate yields benzoic acid hydrazide .

  • Dithiocarbazinate Salt Formation: Treatment with carbon disulfide in alkaline ethanol produces potassium dithiocarbazinate .

  • Triazole Cyclization: Heating the dithiocarbazinate with hydrazine hydrate induces cyclization to form the 1,2,4-triazole core .

This method achieves moderate yields (70–85%) and is scalable for industrial applications .

Post-Synthetic Modifications

The hydroxyl and carboxylic acid groups serve as handles for further derivatization:

  • Esterification: The carboxylic acid can be converted to methyl or ethyl esters to enhance lipophilicity .

  • Schiff Base Formation: Condensation with aldehydes introduces imine linkages, enabling the creation of hydrazone derivatives with enhanced bioactivity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogues demonstrate broad-spectrum antimicrobial activity. Derivatives incorporating thiol groups (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) showed inhibition zones of 1218mm12–18 \, \text{mm} against Staphylococcus aureus and Candida albicans, surpassing reference drugs like fluconazole . The hydroxyl group enhances solubility, facilitating membrane penetration in Gram-negative bacteria .

Structure-Activity Relationships (SAR)

  • Hydroxyl Substituent: Critical for hydrogen bonding with target enzymes; removal reduces activity by 40–60% .

  • Triazole Ring: Essential for metal coordination; replacing it with imidazole diminishes anticancer potency .

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBioactivity (IC50_{50}/Inhibition Zone)Key Advantages
2-(3-Hydroxy-1H-1,2,4-triazol-5-yl)benzoic acidHydroxyl on triazole, carboxylic acidMCF-7: 2.1μM2.1 \, \mu\text{M} Dual hydrogen-bonding sites
4-(3-Chloro-1H-1,2,4-triazol-5-yl)benzoic acidChloro on triazole, carboxylic acidN/AEnhanced lipophilicity
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolAmino, thiol, phenyl groupsS. aureus: 16mm16 \, \text{mm} Broad-spectrum antimicrobial activity

The hydroxyl variant exhibits superior solubility and target engagement compared to chloro- or amino-substituted analogues, making it preferable for aqueous biological systems .

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s scaffold serves as a template for dual-pharmacophore agents. For example, conjugating it with quinazoline yielded hybrids with nanomolar activity against Hep-G2 liver cancer cells . Computational models (e.g., 2D QSAR) correlate substituent electronegativity with anticancer efficacy, guiding rational design .

Diagnostic and Therapeutic Hybrids

Functionalization with fluorescent tags (e.g., dansyl groups) enables use in bioimaging, while linkage to nanoparticles enhances tumor-targeted delivery .

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